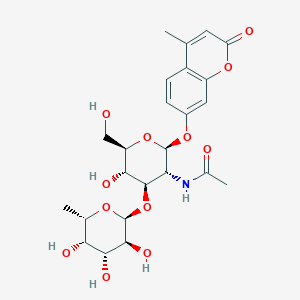

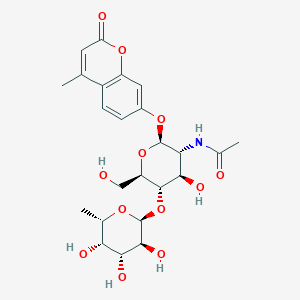

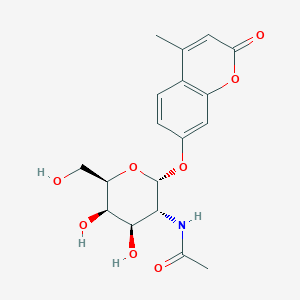

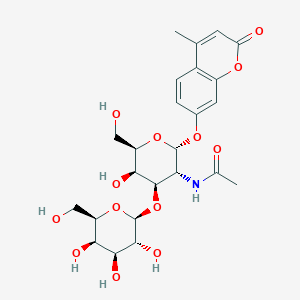

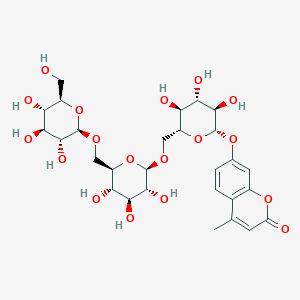

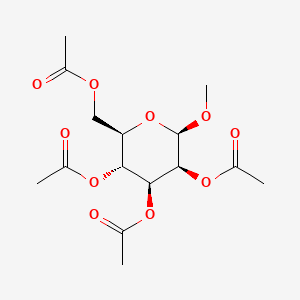

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Application in Measuring N-Acetylglucosaminidase Activity

- Scientific Field : Biochemistry and Cell Biology .

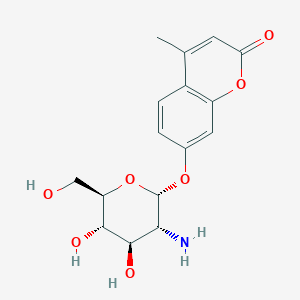

- Summary of the Application : This compound is used as a fluorogenic substrate in a rapid and sensitive method to quantitatively assess N-acetylglucosaminidase (NAG) activity in cultured cells . NAG activity is deficient in cells from patients with Mucopolysaccharidosis type IIIB (MPS IIIB) due to mutations in NAGLU, the gene that encodes NAG .

- Methods of Application : The procedure is based on the use of the fluorogenic NAG substrate, 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (MUG), in a one-step cell assay that does not require cell disruption or post-assay normalization and that employs a low number of cells in 96-well plate format .

- Results or Outcomes : The NAG one-step cell assay greatly discriminates between wild-type and MPS IIIB patient-derived fibroblasts, thus providing a rapid method for the detection of deficiencies in NAG activity . The assay is sensitive to changes in NAG activity due to increases in NAGLU expression achieved by either overexpressing the transcription factor EB (TFEB), a master regulator of lysosomal function, or by inducing TFEB activation chemically .

Application in Hexosaminidase Assays

- Scientific Field : Biochemistry and Glycobiology .

- Summary of the Application : This compound is used as a fluorogenic substrate in hexosaminidase assays . Hexosaminidases are lysosomal enzymes that remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues from a number of glycoconjugates . Reliable assay systems are particularly important for the diagnosis of a family of lysosomal storage disorders, the GM2 gangliosidoses that result from inherited β-hexosaminidase deficiency .

- Methods of Application : The assays of hexosaminidase activity with the fluorogenic substrate 4-methylumbelliferyl-2-acetamido-2-deoxy-β-d-glucopyranoside (MUG) are still the most commonly used assays for diagnosis of GM2 gangliosidosis .

- Results or Outcomes : The hexosaminidase assays provide a practical method for patient testing and carrier screening, characterization of knock-out mice with potentially altered hexosaminidase activities, detailed structure-function studies aimed at elucidating the enzymatic mechanism, and to characterize newly described enzyme variants from other organisms .

Application in Water Quality Testing

- Scientific Field : Environmental Science .

- Summary of the Application : This compound is used to measure the total activity of β-N-acetylhexosaminidase (NAGase) in water sample filtrates . NAGase is an enzyme that catalyzes the hydrolysis of N-acetylglucosamine, a component of bacterial cell walls, and its activity can be used as an indicator of bacterial abundance and activity in water samples .

- Methods of Application : The procedure involves adding the fluorogenic substrate to water sample filtrates and measuring the fluorescence produced by the enzymatic reaction .

- Results or Outcomes : The measurement of NAGase activity in water samples provides a rapid and sensitive method for assessing bacterial abundance and activity, which can be used for monitoring water quality .

Propiedades

IUPAC Name |

7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBYRVZLJCNXMD-BTAUDXDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)